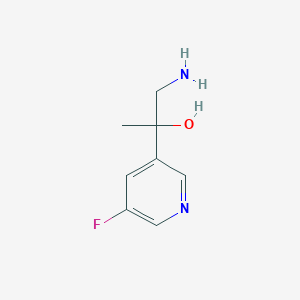
1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoropyridine-3-carbaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of biological systems, including enzyme interactions and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Amino-2-(5-fluoropyridin-3-yl)propan-2-ol can be compared with other similar compounds, such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: This compound has a similar structure but differs in the position of the amino group.
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol: This compound contains an alkyne group instead of a hydroxyl group.
2-Amino-3-fluoropyridine: This compound lacks the propanol side chain and has a simpler structure.
Properties
Molecular Formula |
C8H11FN2O |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-amino-2-(5-fluoropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H11FN2O/c1-8(12,5-10)6-2-7(9)4-11-3-6/h2-4,12H,5,10H2,1H3 |
InChI Key |
ZPHYAABUKWCRKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC(=CN=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


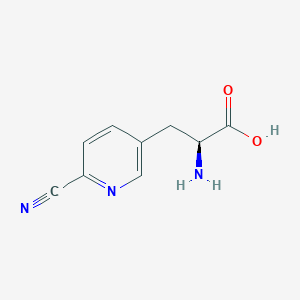
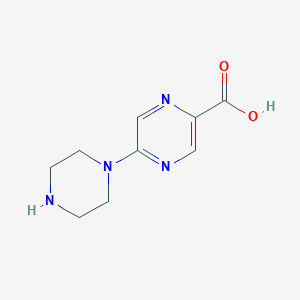
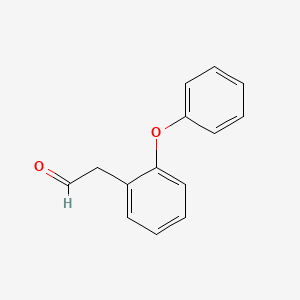
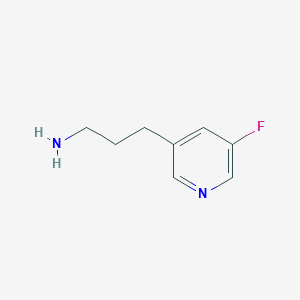
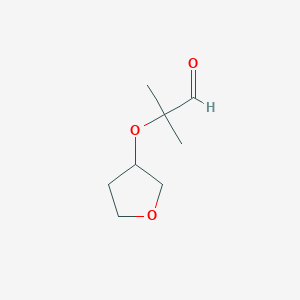
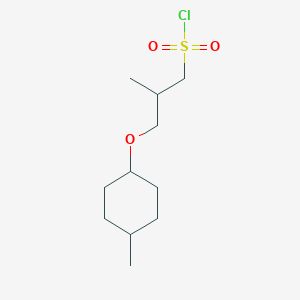
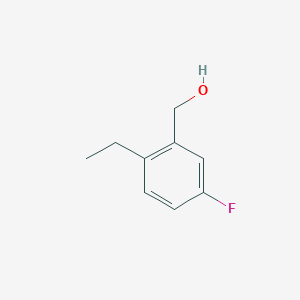
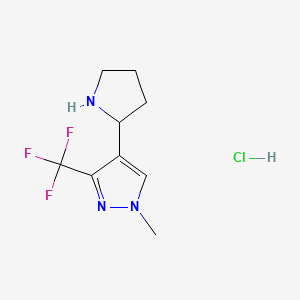
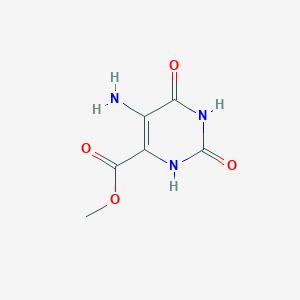
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
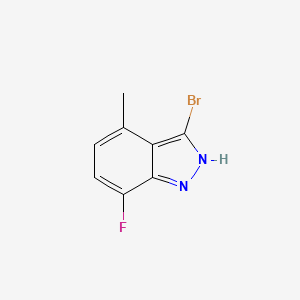
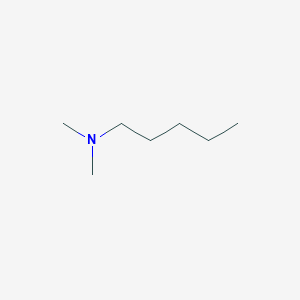
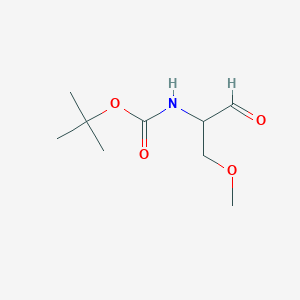
![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)
